2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C9H11N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6,9,11H,5H2,(H2,10,13) |
InChI Key |
UXAINPROULSCSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2NC=C(N2C=C1)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies Using Pyridinium Salts and C-Nucleophiles
The imidazo[1,2-a]pyridine scaffold can be efficiently constructed via cyclization reactions involving pyridinium salts. Kashner et al. demonstrated that heating 2-chloropyridine with 2-bromoacetamide under solvent-free conditions generates a pyridinium salt, which undergoes nucleophilic substitution with acetonitrile-derived C-nucleophiles . The resulting intermediate, N-carboxamide-2(1H)pyridine, is cyclized using Hünig’s base to yield 2-amino-3-carboxamideindolizines . While this method focuses on indolizines, the reaction conditions are adaptable for synthesizing dihydroimidazo[1,2-a]pyridines by modifying the nucleophile and cyclization agent.
For 2-(1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)acetamide, a plausible pathway involves:
-
Quaternization : Reacting 2-aminopyridine with bromoacetamide to form a pyridinium salt.
-
Nucleophilic Attack : Treating the salt with a cyanoacetamide derivative to install the acetamide group.
-
Cyclization : Using a base like DIPEA to induce intramolecular cyclization, forming the dihydroimidazo[1,2-a]pyridine core .
This method offers scalability and avoids transition-metal catalysts, though yields for the target compound remain unreported in available literature.
Photochemical Synthesis of Dihydroimidazo[1,2-a]pyridinones
A catalyst-free photochemical approach was developed by researchers to synthesize dihydroimidazo[1,2-a]pyridin-3(2H)-ones . Irradiating 3-allyl-2-carbonylbenzylidene imidazolones with 365-nm LED light induces a [2+2] cycloaddition, forming the dihydroimidazo[1,2-a]pyridine ring . While this method produces ketone derivatives, post-synthetic modification could introduce the acetamide group.
Proposed Modification :
-
Photocyclization : Starting with a 3-allyl-2-(acetamidomethyl)benzylidene imidazolone precursor.
-
In Situ Functionalization : The acetamide group is retained during cyclization, directly yielding the target compound.
This method’s advantage lies in its simplicity and absence of reagents, though substrate design for acetamide incorporation requires further exploration .
Nucleophilic Substitution on Preformed Imidazo[1,2-a]pyridine Cores
Patents disclose methods for functionalizing imidazo[1,2-a]pyridines via nucleophilic substitution. For example, imidazo[1,2-a]pyridazin-8-ylamines are synthesized by reacting halogenated precursors with amines . Adapting this strategy, 3-bromoimidazo[1,2-a]pyridine could undergo substitution with acetamide or its precursors.
Stepwise Approach :
-
Core Synthesis : Prepare 3-bromo-1,8a-dihydroimidazo[1,2-a]pyridine via cyclocondensation of 2-aminopyridine with α-bromoketones .
-
Buchwald-Hartwig Amination : Couple the brominated intermediate with acetamide using a palladium catalyst .
This method allows precise installation of the acetamide group but requires optimization of coupling conditions to avoid over-oxidation of the dihydro ring.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents to introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide as an antimicrobial agent. Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant activity against various bacterial strains.
Case Study: Antimicrobial Evaluation
- Study Overview : A synthesis and evaluation study focused on derivatives of imidazo[1,2-a]pyridine reported moderate antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using agar well diffusion and double dilution methods.
- Results : The minimal inhibitory concentration (MIC) values indicated promising antibacterial properties, particularly against Pseudomonas aeruginosa, outperforming standard antibiotics like streptomycin .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Imidazo[1,2-a]pyridines are known for their ability to interact with various biological targets involved in cancer progression.
Case Study: Anticancer Activity
- Research Findings : Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth in several cancer models. They target pathways associated with cell proliferation and apoptosis.
- Mechanism : The incorporation of specific substituents on the imidazo[1,2-a]pyridine scaffold enhances interaction with cancer-related targets, leading to increased efficacy in inhibiting cancer cell lines .
Neurological Applications
The potential applications of this compound extend into the realm of neurological disorders. Research has identified adenosine receptors as promising targets for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotective Effects
- Study Overview : A study focused on the modulation of adenosine A2A receptors revealed that derivatives of imidazo[1,2-a]pyridines could serve as antagonists for these receptors.
- Results : The antagonism of A2A receptors has been linked to improvements in cognitive functions and neuroprotection in models of neurodegenerative diseases. The integration of an exocyclic amine in the structure significantly enhanced binding affinity to these receptors, suggesting a pathway for developing therapeutic agents against cognitive impairments associated with Alzheimer's disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The imidazo[1,2-a]pyridine scaffold is widely exploited in drug discovery. Below is a detailed comparison of 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide with structurally and functionally related compounds:
Table 1: Key Structural and Pharmacological Differences
Key Findings:
Functional Group Impact: The acetamide group in the target compound may facilitate hydrogen bonding with biological targets, unlike the phosphonic acid group in minodronic acid, which enhances calcium chelation and bone-targeting efficacy . Minodronic acid derivatives exhibit strong affinity for hydroxyapatite in bone tissue, making them clinically viable for osteoporosis. In contrast, the acetamide derivative’s lack of phosphonate groups limits bone-targeting but may broaden applications in non-skeletal therapies .
Minodronic acid hydrate synthesis involves additional purification steps to isolate the hydrate form, increasing production costs .
Pharmacokinetic and Pharmacodynamic Insights
- Bioavailability: The acetamide derivative’s logP (predicted ~1.2) is higher than minodronic acid hydrate (logP ~-0.5), indicating better membrane permeability but reduced aqueous solubility .
Biological Activity
2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide (CAS: 1823907-72-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H11N3O
- Molecular Weight : 177.2 g/mol
- LogP : -1.92 (predicted)
The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets. It has been noted for its potential as a selective inhibitor in cancer therapy, particularly targeting receptor tyrosine kinases involved in tumor progression.
Anticancer Activity
A study highlighted the compound's ability to inhibit specific kinases associated with cancer cell proliferation. For instance, it demonstrated promising results in inhibiting DDR1 (Discoidin Domain Receptor 1), which is implicated in several cancers. The compound showed an IC50 value of approximately 23.8 nM against DDR1, indicating strong inhibitory potential compared to other kinases like DDR2 and Bcr-Abl, which had much higher IC50 values (>10 μM) .
Antimicrobial Activity
Research has also indicated that imidazo[1,2-a]pyridine derivatives exhibit antibacterial properties. In vitro studies have shown that related compounds possess activity against various Gram-positive and Gram-negative bacteria. While specific data on this compound's antibacterial efficacy remains limited, its structural analogs suggest a potential for similar activity .
Data Table: Biological Activity Overview
| Activity Type | Target/Pathway | IC50 Value (nM) | Reference |
|---|---|---|---|
| Kinase Inhibition | DDR1 | 23.8 | |
| Kinase Inhibition | DDR2 | 1740 | |
| Antibacterial | Various Gram-positive | Not specified | |
| Antibacterial | Various Gram-negative | Not specified |
Case Studies
Several studies have explored the broader implications of imidazo[1,2-a]pyridine derivatives:
- DDR1 Inhibition : A study focused on the synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as selective DDR1 inhibitors. The findings indicated that these compounds could suppress tumorigenicity and metastasis in non-small cell lung cancer (NSCLC) models .
- Antimicrobial Studies : A series of compounds related to imidazo[1,2-a]pyridine were synthesized and evaluated for their antibacterial properties against multiple strains, demonstrating significant antimicrobial activity in vitro .
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide?
The synthesis typically involves condensation reactions of imidazo[1,2-a]pyridine derivatives with acetamide precursors. A common route uses imidazo[1,2-a]pyridine-3-carboxylic acid or α-haloketones, coupled with amines/ammonia under Lewis acid catalysis (e.g., EDCI) in solvents like ethanol or DMF at elevated temperatures . Optimized protocols emphasize reflux conditions (80–100°C) and purification via column chromatography to achieve yields >75%. Variants include multicomponent reactions for introducing substituents at the 2- and 3-positions .
Basic: How is structural characterization of this compound performed to confirm purity and regiochemistry?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- HRMS : To confirm molecular weight (C₉H₉N₃O; 175.19 g/mol) and fragmentation patterns .
- X-ray crystallography : For resolving fused-ring stereochemistry, though limited data exists for this specific derivative .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) validate functional groups .
Intermediate: What in vitro assays are suitable for initial biological screening of this compound?
Standard assays include:
- Antimicrobial testing : Broth microdilution (MIC against S. aureus, E. coli) and disk diffusion .
- Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) targeting kinases like EGFR or CDKs due to structural resemblance to imidazopyridine-based inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Controls should include zolpidem (a known imidazopyridine drug) for activity benchmarking .
Advanced: How do structural modifications (e.g., substituents at C-2/C-3) alter biological activity?
- C-3 acetyl groups (via Friedel-Crafts acylation) enhance lipophilicity , improving blood-brain barrier penetration for CNS targets .
- Chlorine at C-8 (e.g., 8-chloro derivatives) increases antimicrobial potency by ~3-fold compared to non-halogenated analogs .
- N-substitution on acetamide (e.g., methyl or benzyl groups) modulates kinase selectivity ; bulky groups reduce off-target effects .
Contradictions arise in electron-donating groups (e.g., methoxy): Some studies report improved solubility , while others note reduced binding affinity due to steric hindrance .
Advanced: How can pharmacokinetic parameters (ADME) be optimized for in vivo studies?
- Solubility : Use PEG-based formulations or co-solvents (e.g., DMSO:water 1:9) to address low aqueous solubility (~0.2 mg/mL predicted) .
- Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to reduce CYP450-mediated oxidation .
- Plasma protein binding : Lower logP values (<2.5) via polar substituents (e.g., hydroxyl) to decrease albumin affinity .
Contradictory data exists on bioavailability : Imidazopyridines generally show 30–50% oral bioavailability in rodents, but esterified derivatives (e.g., ethyl acetates) may require hydrolysis for activation .
Advanced: How can data discrepancies in biological activity between studies be resolved?
- Source analysis : Compare synthetic routes (e.g., impurities from incomplete cyclization) and assay conditions (e.g., serum content in cell culture) .
- Meta-analysis : Pool data from ≥3 independent studies using tools like RevMan to identify outliers and calculate weighted effect sizes .
- Structural analogs : Test isomers (e.g., 2- vs. 3-substituted) to isolate positional effects .
Expert-Level: What computational strategies predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., 5-HT₃ receptors) or kinases (e.g., PIM1) to identify binding poses .
- MD simulations : Analyze stability of ligand-receptor complexes (50–100 ns trajectories) in GROMACS .
- QSAR models : Train on imidazopyridine datasets (IC₅₀ vs. descriptors like polar surface area) to prioritize derivatives .
Expert-Level: What strategies address low yield in large-scale synthesis?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) and improve heat transfer .
- Catalyst screening : Test alternatives to EDCI (e.g., HATU) for coupling efficiency .
- Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
